molecular formula C2H2N2O4 B14691783 1,1-Dinitroethene CAS No. 34238-14-7

1,1-Dinitroethene

Cat. No.: B14691783
CAS No.: 34238-14-7
M. Wt: 118.05 g/mol
InChI Key: JAEMWNGTMVISQW-UHFFFAOYSA-N
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Description

1,1-Dinitroethene is a chemical compound known for its energetic properties. It is a nitroalkene, which means it contains nitro groups attached to an ethene backbone. This compound is of interest due to its potential applications in various fields, including explosives and propellants. Its structure and properties make it a subject of study for researchers aiming to develop new materials with high energy and low sensitivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dinitroethene typically involves nitration reactions. One common method is the nitration of ethene derivatives. For example, the nitration of tetrahalogen ethene can lead to the formation of this compound. Another method involves the reaction of acetamidine hydrochloride with dicarbonyl dichloride, followed by nitration using nitric acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes. These processes are designed to ensure high yields and purity of the final product. The use of mixed acids (sulfuric and nitric acids) at controlled temperatures is a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1-Dinitroethene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation is a common substitution reaction for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of dinitro compounds with additional oxygen atoms.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated nitroalkenes.

Scientific Research Applications

1,1-Dinitroethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dinitroethene involves its decomposition and the release of energy. The nitro groups play a crucial role in this process. Upon decomposition, the compound undergoes a series of reactions that release gases such as nitrogen dioxide and carbon dioxide. These reactions are highly exothermic, contributing to the compound’s energetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dinitroethene is unique due to its specific structure, which allows for a balance between high energy and stability. Unlike some other nitro compounds, it has a relatively low sensitivity to impact and friction, making it safer to handle and use in various applications .

Properties

CAS No.

34238-14-7

Molecular Formula

C2H2N2O4

Molecular Weight

118.05 g/mol

IUPAC Name

1,1-dinitroethene

InChI

InChI=1S/C2H2N2O4/c1-2(3(5)6)4(7)8/h1H2

InChI Key

JAEMWNGTMVISQW-UHFFFAOYSA-N

Canonical SMILES

C=C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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